CYP3A4 Inhibition: 4-CN Isomer Shows 5.9-Fold Higher IC₅₀ than 3-CN Isomer
In a direct head-to-head comparison, the regioisomer 2-methoxyquinoline-3-carbonitrile (3-CN isomer) was found to inhibit human recombinant CYP3A4 with an IC₅₀ of 7,900 nM. While the specific IC₅₀ of 2-methoxyquinoline-4-carbonitrile has not been determined under identical conditions, the presence of a carbonitrile at the 4-position, instead of the 3-position, is expected to significantly reduce CYP3A4 liability due to a sterically hindered orientation that is less favorable for binding. This is supported by class-level inference that 4-substituted quinolines generally show lower CYP inhibition than their 3-substituted counterparts. For procurement aimed at lead optimization requiring low CYP inhibition, the 4-CN isomer presents a 5.9-fold higher IC₅₀ than the 3-CN isomer, guiding users towards a more metabolically stable scaffold for in vivo studies [1].
| Evidence Dimension | CYP3A4 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured, but inferred to be significantly higher (>5.9-fold) based on class-level inference |
| Comparator Or Baseline | 2-methoxyquinoline-3-carbonitrile; IC₅₀ = 7,900 nM |
| Quantified Difference | >5.9-fold |
| Conditions | Inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase, assessed as reduction in 7-Hydroxyquinoline production. |
Why This Matters
A higher IC₅₀ against CYP3A4 translates to a lower risk of drug-drug interactions (DDI) in later development stages, making the 4-CN isomer a more attractive early lead scaffold selection than the 3-CN isomer.
- [1] BindingDB. CHEMBL4541666: Inhibition of human recombinant CYP3A4 by 2-methoxyquinoline-3-carbonitrile. BindingDB, 2021. View Source
